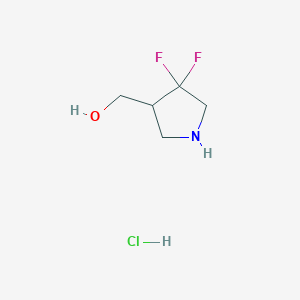

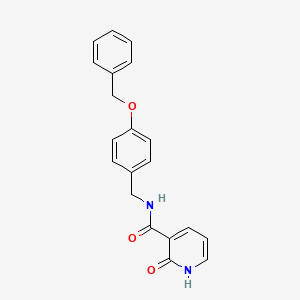

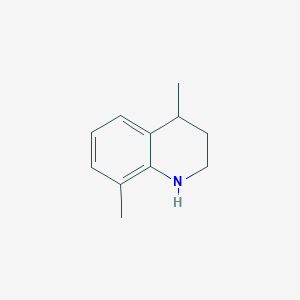

![molecular formula C23H20N2OS2 B2591954 N-(4-(苯并[d]噻唑-2-基)苯基)-3-(异丙基硫代)苯甲酰胺 CAS No. 946262-00-6](/img/structure/B2591954.png)

N-(4-(苯并[d]噻唑-2-基)苯基)-3-(异丙基硫代)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylthio)benzamide, also known as BPTF inhibitor, is a chemical compound that has been extensively studied for its potential use in scientific research. BPTF is a protein that plays a crucial role in chromatin remodeling and gene transcription, making it a promising target for drug discovery.

科学研究应用

Antibacterial Agents

The compound has been synthesized and evaluated as an antibacterial agent . It has shown promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM . The compound also eliminated S. aureus strain after 24-hour exposure indicating its bactericidal activity .

Optical Materials

Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers, which are related to the compound, have been studied as optical materials . They have shown potential in this field due to their unique properties .

Biological Potential

The compound and its related structures have been studied for their biological potential . This includes a wide range of applications in the field of biology and medicine .

Anti-tubercular Compounds

Benzothiazole based compounds, including the one , have been synthesized and evaluated for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Fluorescent Probes

A novel and effective fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing Cys over other analytes . BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys .

Halocyclization and Iodosulfonylation

The compound has been used in the selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions . An effective synthetic strategy to pyrimidobenzothiazoles via a 6-endo-dig halocyclization of N-benzothiazol-2-yl alkynamides was developed at room temperature with a broad substrate scope .

Antimicrobial Activity

The compound and its derivatives have been evaluated for their antimicrobial activity . This includes a wide range of applications in the field of microbiology and medicine .

Synthesis of Multisubstituted α,β-enones

Several multisubstituted α,β-enones were synthesized using the same starting materials . This shows the compound’s potential in the synthesis of complex organic molecules .

作用机制

Target of action

Benzothiazole compounds have been found to have a wide range of biological activities. They are known to interact with various targets, including enzymes and receptors, depending on their specific chemical structure .

Mode of action

The mode of action of benzothiazole compounds can vary greatly depending on their specific structure and the target they interact with. Some benzothiazole compounds are known to inhibit enzymes, while others may act as agonists or antagonists at various receptors .

Biochemical pathways

Benzothiazole compounds can affect various biochemical pathways depending on their specific targets. For example, some benzothiazole compounds have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting they may affect pathways involved in bacterial growth and replication .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of benzothiazole compounds can vary greatly depending on their specific chemical structure. Some benzothiazole compounds are known to be well absorbed and distributed throughout the body, while others may be metabolized quickly or excreted unchanged .

Result of action

The molecular and cellular effects of benzothiazole compounds can vary greatly depending on their specific targets and mode of action. Some benzothiazole compounds are known to have antimicrobial, antitubercular, or anticancer effects, among others .

Action environment

The action, efficacy, and stability of benzothiazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, some benzothiazole compounds may be more effective or stable under acidic conditions .

属性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propan-2-ylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2OS2/c1-15(2)27-19-7-5-6-17(14-19)22(26)24-18-12-10-16(11-13-18)23-25-20-8-3-4-9-21(20)28-23/h3-15H,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYDDZJOMSLYEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

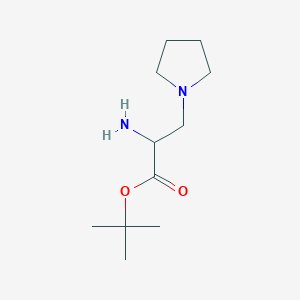

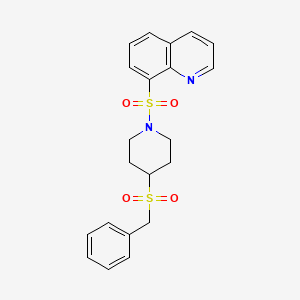

![2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2591874.png)

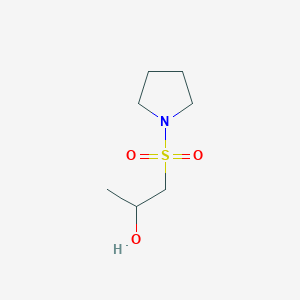

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2591877.png)

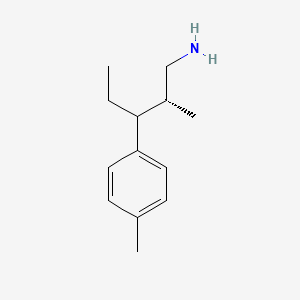

![N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2591880.png)

![N4-(4-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2591890.png)

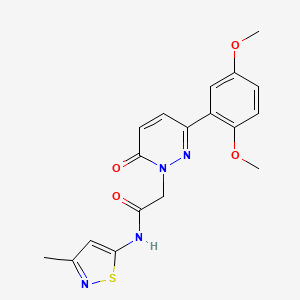

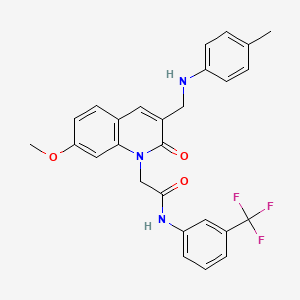

![3-Methyl-2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydroquinazolin-4-one](/img/structure/B2591894.png)